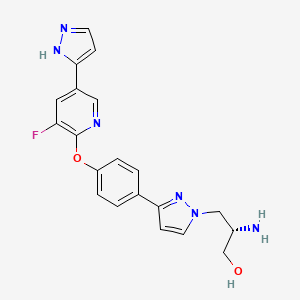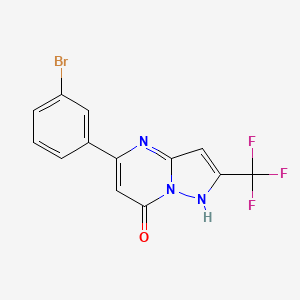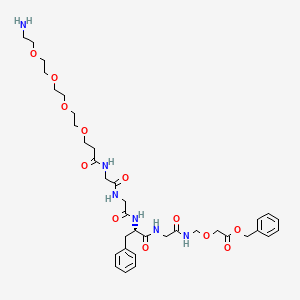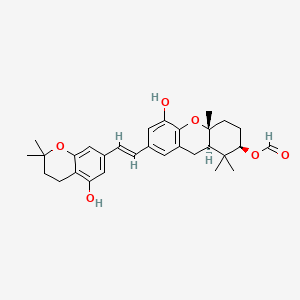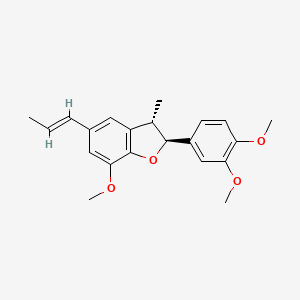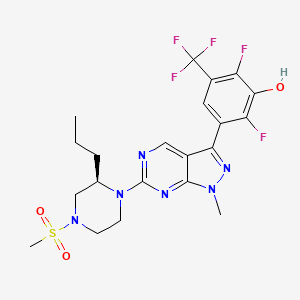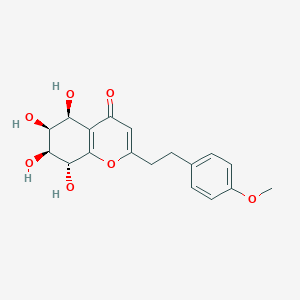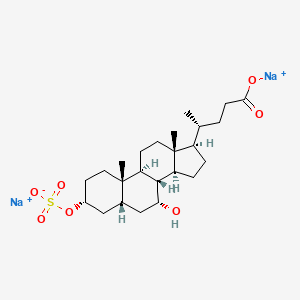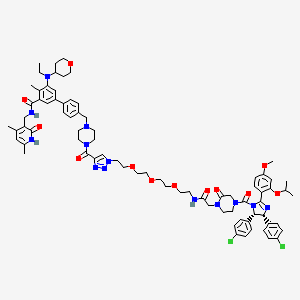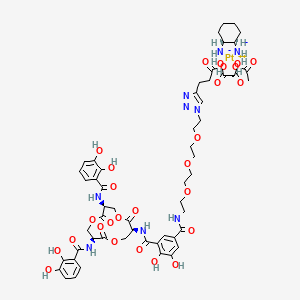
L-Ent-oxPt(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ent-oxPt(IV) is a compound based on oxaliplatin, a platinum-based chemotherapy drug. This compound is a siderophore-platinum conjugate, which means it combines a siderophore (a molecule that binds and transports iron in microorganisms) with a platinum-based drug. L-Ent-oxPt(IV) exhibits selectivity towards Escherichia coli and demonstrates antibacterial activity through DNA damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Ent-oxPt(IV) is synthesized by conjugating oxaliplatin with a siderophore. The synthesis involves the following steps:
Preparation of Oxaliplatin Derivative: Oxaliplatin is modified to introduce functional groups that can react with the siderophore.
Conjugation with Siderophore: The modified oxaliplatin is then conjugated with the siderophore under specific reaction conditions to form L-Ent-oxPt(IV).
Industrial Production Methods
The industrial production of L-Ent-oxPt(IV) involves scaling up the synthetic routes mentioned above. The process includes:
Large-Scale Synthesis of Oxaliplatin Derivative: This step ensures the production of sufficient quantities of the modified oxaliplatin.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps to isolate the final product
Analyse Chemischer Reaktionen
Types of Reactions
L-Ent-oxPt(IV) undergoes several types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands around the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
L-Ent-oxPt(IV) has several scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based drug interactions and mechanisms.
Biology: Investigated for its antibacterial properties, particularly against Escherichia coli.
Medicine: Explored for its potential as a targeted antibacterial agent, leveraging its ability to cause DNA damage in bacteria.
Wirkmechanismus
L-Ent-oxPt(IV) exerts its effects through the following mechanism:
Selective Uptake: The siderophore component facilitates the selective uptake of the compound by bacteria.
DNA Damage: Once inside the bacterial cell, the platinum center interacts with DNA, causing damage and leading to antibacterial activity.
Pathways Involved: The compound targets the DNA replication and repair pathways in bacteria, leading to cell death
Vergleich Mit ähnlichen Verbindungen
L-Ent-oxPt(IV) can be compared with other similar compounds, such as:
Oxaliplatin: The parent compound, primarily used in chemotherapy.
Cisplatin: Another platinum-based chemotherapy drug with different side effects and efficacy.
Carboplatin: A platinum-based drug with a different toxicity profile.
Uniqueness
L-Ent-oxPt(IV) is unique due to its siderophore-platinum conjugate structure, which allows for selective targeting of bacteria and enhanced antibacterial activity compared to traditional platinum-based drugs .
List of Similar Compounds
- Oxaliplatin
- Cisplatin
- Carboplatin
Eigenschaften
Molekularformel |
C54H67N9O27Pt |
|---|---|
Molekulargewicht |
1469.2 g/mol |
IUPAC-Name |
acetic acid;[(1R,2R)-2-azanidylcyclohexyl]azanide;3-[1-[2-[2-[2-[2-[[3-[[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]-4,5-dihydroxybenzoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]propanoic acid;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C44H49N7O21.C6H12N2.C2H2O4.C2H4O2.Pt/c52-31-5-1-3-25(35(31)57)39(61)46-28-20-70-42(64)29(47-40(62)26-4-2-6-32(53)36(26)58)21-71-44(66)30(22-72-43(28)65)48-41(63)27-17-23(18-33(54)37(27)59)38(60)45-9-11-67-13-15-69-16-14-68-12-10-51-19-24(49-50-51)7-8-34(55)56;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;1-2(3)4;/h1-6,17-19,28-30,52-54,57-59H,7-16,20-22H2,(H,45,60)(H,46,61)(H,47,62)(H,48,63)(H,55,56);5-8H,1-4H2;(H,3,4)(H,5,6);1H3,(H,3,4);/q;-2;;;+2/t28-,29-,30-;5-,6-;;;/m01.../s1 |
InChI-Schlüssel |
JZITYMXBMHAXNL-FGQRZZCLSA-N |
Isomerische SMILES |
CC(=O)O.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2] |
Kanonische SMILES |
CC(=O)O.C1CCC(C(C1)[NH-])[NH-].C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC(=C3)C(=O)NCCOCCOCCOCCN4C=C(N=N4)CCC(=O)O)O)O)NC(=O)C5=C(C(=CC=C5)O)O.C(=O)(C(=O)O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


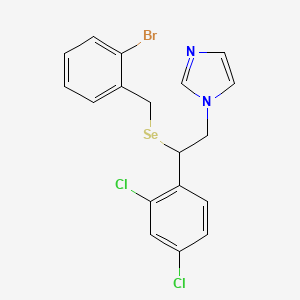
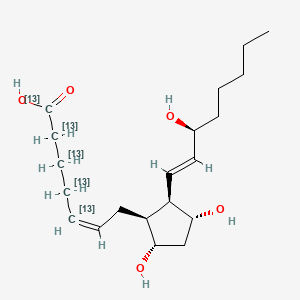
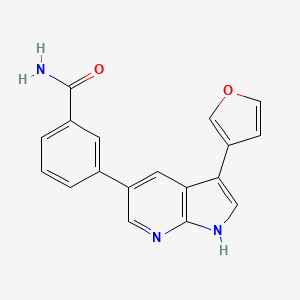
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
